Cas no 1052402-26-2 (Methyl 2-aminohex-5-ynoate)
Methyl 2-aminohex-5-ynoate Chemical and Physical Properties
Names and Identifiers
-
- SCHEMBL1524097
- METHYL2-AMINOHEX-5-YNOATE
- 1052402-26-2
- EN300-1298565
- METHYL 2-AMINOHEX-5-YNOATE
- AKOS013465341
- 5-Hexynoic acid, 2-amino-, methyl ester
- Methyl 2-aminohex-5-ynoate
-
- Inchi: 1S/C7H11NO2/c1-3-4-5-6(8)7(9)10-2/h1,6H,4-5,8H2,2H3
- InChI Key: CKXQBVBKCXXYRU-UHFFFAOYSA-N
- SMILES: O(C)C(C(CCC#C)N)=O
Computed Properties
- Exact Mass: 141.078978594g/mol
- Monoisotopic Mass: 141.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- Density: 1.042±0.06 g/cm3(Predicted)
- Boiling Point: 196.8±30.0 °C(Predicted)
- pka: 6.99±0.35(Predicted)
Methyl 2-aminohex-5-ynoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1298565-50mg |
methyl 2-aminohex-5-ynoate |
1052402-26-2 | 50mg |
$851.0 | 2023-09-30 | ||
| Enamine | EN300-1298565-100mg |
methyl 2-aminohex-5-ynoate |
1052402-26-2 | 100mg |
$892.0 | 2023-09-30 | ||
| Enamine | EN300-1298565-250mg |
methyl 2-aminohex-5-ynoate |
1052402-26-2 | 250mg |
$933.0 | 2023-09-30 | ||
| Enamine | EN300-1298565-500mg |
methyl 2-aminohex-5-ynoate |
1052402-26-2 | 500mg |
$974.0 | 2023-09-30 | ||
| Enamine | EN300-1298565-1000mg |
methyl 2-aminohex-5-ynoate |
1052402-26-2 | 1000mg |
$1014.0 | 2023-09-30 | ||
| Enamine | EN300-1298565-2500mg |
methyl 2-aminohex-5-ynoate |
1052402-26-2 | 2500mg |
$1988.0 | 2023-09-30 | ||
| Enamine | EN300-1298565-5000mg |
methyl 2-aminohex-5-ynoate |
1052402-26-2 | 5000mg |
$2940.0 | 2023-09-30 | ||
| Enamine | EN300-1298565-10000mg |
methyl 2-aminohex-5-ynoate |
1052402-26-2 | 10000mg |
$4360.0 | 2023-09-30 | ||
| Enamine | EN300-1298565-1.0g |
methyl 2-aminohex-5-ynoate |
1052402-26-2 | 1g |
$0.0 | 2023-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1720363-1g |
Methyl 2-aminohex-5-ynoate |
1052402-26-2 | 98% | 1g |
¥7633.00 | 2024-08-09 |
Methyl 2-aminohex-5-ynoate Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on Methyl 2-aminohex-5-ynoate
Methyl 2-aminohex-5-ynoate (CAS No. 1052402-26-2): A Comprehensive Overview in Modern Chemical Biology
Methyl 2-aminohex-5-ynoate (CAS No. 1052402-26-2) is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by a hexyl chain with an amine group at the second carbon and a terminal alkyne group at the fifth carbon, serves as a versatile building block in synthetic chemistry and drug development. Its molecular structure, which includes both polar and non-polar regions, makes it particularly interesting for applications in medicinal chemistry and biologically active molecule synthesis.
The significance of Methyl 2-aminohex-5-ynoate lies in its potential applications as an intermediate in the synthesis of more complex molecules. The presence of both an amine and an alkyne functional group provides multiple points for chemical modification, enabling the creation of a wide range of derivatives with tailored properties. These derivatives can be explored for their pharmacological activity, making this compound a valuable asset in the quest for novel therapeutic agents.
In recent years, there has been growing interest in the development of bioconjugates and peptidomimetics, where simple organic compounds like Methyl 2-aminohex-5-ynoate play a crucial role. The ability to link this compound to other biomolecules via its reactive sites allows for the design of novel entities that can interact with biological targets in unique ways. This approach has been particularly fruitful in the development of targeted therapies, where precise molecular recognition is essential.
One of the most compelling aspects of Methyl 2-aminohex-5-ynoate is its utility in the synthesis of macrocyclic compounds. Macrocycles are often key components in drug candidates due to their ability to mimic natural biomolecules and exhibit high binding affinity. The alkyne group in Methyl 2-aminohex-5-ynoate can be readily engaged in copper-catalyzed azide–alkyne cycloaddition reactions (CuAAC), a powerful tool for constructing cyclic structures. This reaction has been extensively used to create peptoid macrocycles, which are known for their stability and biocompatibility.
Recent studies have highlighted the role of Methyl 2-aminohex-5-ynoate in the development of protease inhibitors. Proteases are enzymes that play critical roles in various biological processes, including inflammation and cancer progression. By incorporating this compound into inhibitor designs, researchers have been able to develop molecules that exhibit high selectivity and potency against specific protease targets. For instance, derivatives of Methyl 2-aminohex-5-ynoate have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tissue degradation and wound healing.
The use of computational methods has also been instrumental in understanding the behavior of Methyl 2-aminohex-5-ynoate in biological systems. Molecular modeling techniques allow researchers to predict how this compound might interact with proteins and other biomolecules, providing insights into its potential therapeutic applications. These predictions can then be validated through experimental studies, leading to a more efficient drug discovery process.
In addition to its applications in drug development, Methyl 2-aminohex-5-ynoate has found utility in materials science. Its unique chemical structure makes it suitable for use as a monomer in polymer synthesis, where it can contribute to the development of novel materials with enhanced mechanical properties or biodegradability. Such materials are increasingly important for applications ranging from medical implants to sustainable packaging solutions.
The synthesis of Methyl 2-aminohex-5-ynoate itself is another area where advancements have been made. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These improvements are crucial for ensuring that this compound remains accessible for research and industrial applications.
The safety profile of Methyl 2-aminohex-5-ynoate is another important consideration. While it is not classified as a hazardous substance under standard regulatory guidelines, proper handling procedures should still be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE) and working under controlled conditions when handling large quantities.
Future directions for research on Methyl 2-aminohex-5-ynoate include exploring its potential as a scaffold for drug discovery programs. By systematically modifying its structure and studying the resulting derivatives, researchers can identify new pharmacophores with improved therapeutic profiles. Additionally, investigating its role in biocatalysis could open up new avenues for sustainable chemical synthesis.
In conclusion, Methyl 2-aminohex-5ynoate (CAS No. 1052402-26-2) is a multifaceted compound with significant potential across multiple domains of chemical biology and materials science. Its unique structural features make it an invaluable tool for synthetic chemists and drug developers alike, offering opportunities for innovation that could lead to breakthroughs in medicine and technology.
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